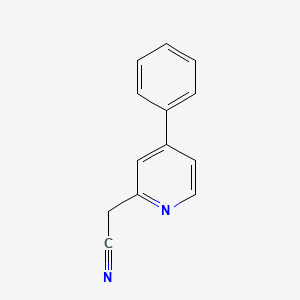

2-(4-Phenylpyridin-2-yl)acetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-8-6-13-10-12(7-9-15-13)11-4-2-1-3-5-11/h1-5,7,9-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUONZLVHJMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80711844 | |

| Record name | (4-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227606-66-7 | |

| Record name | (4-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Pyridine and Acetonitrile Chemistry Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold ubiquitous in natural products, pharmaceuticals, and functional materials. nih.gov The introduction of substituents onto the pyridine core is a primary strategy for modulating the biological activity and physical properties of these molecules. nih.govthieme-connect.com Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the precise and efficient functionalization of pyridine rings, allowing for the creation of vast libraries of novel compounds for screening and development. thieme-connect.com The phenylpyridine motif, as seen in 2-(4-Phenylpyridin-2-yl)acetonitrile, is of particular interest due to the electronic and steric properties conferred by the phenyl group, which can influence intermolecular interactions and biological target binding.

Acetonitrile (B52724) and its derivatives are also of paramount importance in organic synthesis. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. ontosight.ai Furthermore, the methylene (B1212753) group adjacent to the nitrile in compounds like this compound is activated, making it a valuable nucleophile for the formation of new carbon-carbon bonds. nih.gov Acetonitrile itself is not only a common solvent but also serves as a building block in the synthesis of nitrogen-containing heterocycles. mdpi.com

The combination of the phenylpyridine and acetonitrile moieties in a single molecule, therefore, creates a compound with a rich chemical character, offering multiple sites for further chemical modification and a high potential for interesting biological and physical properties.

Rationale for Comprehensive Academic Investigation of the Compound

The academic investigation of 2-(4-Phenylpyridin-2-yl)acetonitrile is driven by several key factors. Firstly, its structural similarity to known biologically active compounds makes it a prime candidate for medicinal chemistry research. Phenylpyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aimdpi.com The nitrile group is also a common feature in many pharmaceuticals, contributing to their metabolic stability and binding affinity. ontosight.ai

Secondly, the compound serves as a valuable building block in organic synthesis. The reactive nitrile and the functionalizable pyridine (B92270) and phenyl rings provide multiple avenues for the construction of more complex molecules. nih.gov For instance, the acetonitrile (B52724) moiety can be used to introduce a two-carbon unit in the synthesis of larger scaffolds, while the pyridine ring can be N-alkylated or undergo further substitution reactions.

Thirdly, the photophysical properties of phenylpyridine derivatives are of significant interest in materials science. Similar compounds are known to exhibit fluorescence and have been explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov A comprehensive investigation into the photophysical properties of this compound could reveal novel applications in these areas.

Overview of Current Research Landscape and Gaps

Established Synthetic Pathways to the Core Scaffold

The traditional synthesis of this compound and its precursors relies on a series of well-documented organic reactions. These methods involve the systematic construction of the molecule by forming the central pyridine (B92270) ring and subsequently adding the phenyl and acetonitrile functional groups.

Pyridine Ring Formation and Functionalization Reactions

A foundational approach to constructing substituted pyridines is the Kröhnke pyridine synthesis. wikipedia.orgwikipedia.orgdrugfuture.com This method provides a versatile route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The reaction proceeds through a Michael-type addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure to create the pyridine ring. wikipedia.org This method is advantageous for its mild reaction conditions and its applicability to a wide range of substrates, allowing for the preparation of various di-, tri-, and tetra-substituted pyridines. wikipedia.orgnih.gov

Variations of this and other classical methods, such as the Hantzsch pyridine synthesis, have been adapted to produce the specific substitution pattern required for the this compound scaffold. wikipedia.org These methods often start with acyclic precursors and build the heterocyclic ring system through a series of condensation and cyclization reactions.

Introduction of the Phenyl Moiety

The introduction of the phenyl group at the 4-position of the pyridine ring is a critical step in the synthesis. This is most commonly achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where a pyridine derivative, typically a halopyridine such as 4-chloropyridine (B1293800), is reacted with phenylboronic acid. chemicalbook.com This reaction is catalyzed by a palladium complex and requires a base to proceed.

A general procedure for such a coupling involves placing the palladium catalyst, aryl halide (e.g., 4-chloropyridinium chloride), arylboronic acid (e.g., phenylboronic acid), and a base like cesium carbonate in a solvent such as dimethylacetamide (DMA). chemicalbook.com The mixture is then heated, and upon completion, the desired 4-phenylpyridine product is isolated after purification. chemicalbook.com The efficiency of these coupling reactions has made them a cornerstone in the synthesis of phenylpyridines.

Integration of the Acetonitrile Group

The final key functional group, the acetonitrile moiety (-CH2CN), is typically introduced onto the pyridine ring at the 2-position. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. For instance, a 2-halopyridine can be reacted with a cyanide source.

Another approach involves the use of acetonitrile itself as a nucleophile. Recent advances have demonstrated the ability of acetonitrile to participate in cascade radical cyclizations. For example, a tert-butoxy (B1229062) radical can abstract a hydrogen from acetonitrile to form a cyanomethyl radical, which can then react with a suitable substrate. mdpi.com While not directly reported for this compound, this methodology highlights a potential pathway for the integration of the acetonitrile group.

Novel Approaches and Methodological Advancements

In recent years, the field of organic synthesis has seen a push towards more efficient, sustainable, and atom-economical methods. This has led to the development of novel approaches for the synthesis of complex molecules like this compound.

Metal-Catalyzed Coupling Reactions in Synthesis

Modern advancements in metal-catalyzed reactions continue to refine the synthesis of phenylpyridines. While palladium catalysis is well-established, research has expanded to include other transition metals and more advanced catalytic systems. These newer methods often aim to overcome the limitations of traditional cross-coupling reactions, such as by enabling the use of more readily available starting materials or by proceeding under milder conditions.

One area of advancement is the use of solvent-free reaction conditions. For example, a variation of the Kröhnke synthesis for 2,4,6-triarylpyridines has been developed that proceeds efficiently without a solvent, offering a greener alternative to traditional methods. researchgate.net

| Method | Key Reactants | Catalyst/Reagents | General Conditions | Advantages |

|---|---|---|---|---|

| Kröhnke Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Ammonium acetate | Mild conditions, often in acetic acid or methanol | High yields, broad substrate scope wikipedia.orgdrugfuture.com |

| Suzuki-Miyaura Coupling | Halopyridine, Phenylboronic acid | Palladium complex, Base (e.g., Cs2CO3) | Heated in a solvent like DMA chemicalbook.com | Reliable, good functional group tolerance |

| Solvent-Free Kröhnke Variation | Chalcones, Ammonium acetate | None (solvent-free) | Heated neat | Environmentally friendly, excellent yields researchgate.net |

Electrosynthesis and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives, aiming to reduce waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.inresearchgate.net This includes the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.govacs.org One-pot multicomponent reactions are another green approach, as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. nih.govacs.org

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. researchgate.net It uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. While the direct electrosynthesis of this compound has not been extensively reported, the electrochemical synthesis of its precursors, such as 4-aminopyridine (B3432731) from 4-nitropyridine (B72724) 1-oxide, demonstrates the potential of this technology. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of other cyanated heterocyclic compounds, such as CN-substituted imidazo[1,5-a]pyridines, using ammonium thiocyanate (B1210189) as both an electrolyte and a cyanating agent. rsc.org These examples pave the way for future research into the electrosynthesis of the target molecule.

| Technique | Principle | Example Application/Benefit | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating to accelerate reactions. | Synthesis of pyridine derivatives in minutes with high yields (82-94%). | nih.govacs.org |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single vessel to form a complex product. | Increases efficiency, atom economy, and reduces waste. | nih.gov |

| Electrosynthesis | Using electricity to drive reactions. | Can replace hazardous chemical reagents and offers high selectivity. Synthesis of 4-aminopyridine demonstrates feasibility for precursors. | researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduces environmental impact and simplifies purification. | researchgate.net |

Chemo- and Regioselective Synthesis Strategies

The synthesis of specifically substituted pyridines, such as this compound, is a significant challenge in organic chemistry due to the potential for forming multiple isomers. Achieving high chemo- and regioselectivity is paramount.

One effective strategy involves the use of a blocking group to direct functionalization. For instance, a simple maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. chemrxiv.orgchemrxiv.org This approach prevents overalkylation and the formation of regioisomeric mixtures, making it a valuable method for accessing C4-alkylated pyridines which can then be further functionalized at other positions. chemrxiv.orgchemrxiv.org

Another established method for controlling regioselectivity is the use of pyridine N-oxides. The N-oxide functionality deactivates the nitrogen atom towards electrophiles and activates the C-2 and C-4 positions for nucleophilic attack. wikipedia.orgrsc.org This allows for selective substitution at these positions. After the desired substituent is introduced, the N-oxide can be removed by deoxygenation, often using reagents like zinc dust, to yield the final substituted pyridine. wikipedia.org This two-step process of N-oxidation followed by nucleophilic substitution and subsequent deoxygenation provides a reliable route for introducing substituents at the 2-position with high regioselectivity. rsc.org

Furthermore, direct arylation techniques can offer regioselective pathways. Depending on the catalytic system used, direct arylation of substituted pyridine N-oxides can yield different regioisomers. For example, while some catalytic systems might favor the formation of a 2-aryl-3-cyanopyridine, others could potentially be tuned to achieve different substitution patterns. rsc.org The choice of catalyst and reaction conditions is therefore critical in directing the outcome of the synthesis. rsc.org For a 2,4-disubstituted pyridine, a sequential approach might be employed, where one position is functionalized first, potentially using a directing or blocking group, followed by the functionalization of the second position.

Utilizing Acetonitrile as a C2/N1 Building Block

Acetonitrile is not merely a common solvent but also a versatile and economical building block in organic synthesis. mdpi.com Its unique reactivity, stemming from its acidic methyl protons and the nucleophilic nitrogen atom, allows it to participate in various ring-forming reactions to construct heterocyclic scaffolds, including pyridines. mdpi.com

One classical approach is the Bönnemann cyclization, which involves the [2+2+2] cycloaddition of one equivalent of a nitrile with two equivalents of acetylene. wikipedia.org When acetonitrile is used, it provides a C-N and a methyl-bearing carbon atom to form a 2-methylpyridine (B31789) ring, which could be a precursor for more complex derivatives. wikipedia.org

More contemporary methods leverage transition-metal catalysis to construct pyridine skeletons from simple starting materials. A notable example is a palladium-catalyzed [3+2+1] cascade reaction that combines an aldehyde, an arylboronic acid, and acetonitrile to assemble a polysubstituted pyridine. acs.org In this sequence, acetonitrile can act as the C2/N1 unit. The reaction proceeds through a multi-step tandem sequence that includes carbopalladation, nucleophilic addition, condensation, Michael addition, cyclization, and aromatization. acs.org Both homogeneous palladium acetate and heterogeneous supported palladium nanoparticles have proven effective as catalysts for this transformation. acs.org By carefully selecting the aldehyde and arylboronic acid, this methodology could be adapted to produce a 4-phenyl substituted pyridine ring, with the cyanomethyl group originating from a different precursor or a subsequent functionalization step.

Other cyclization reactions also utilize acetonitrile. For instance, available acylethynylpyrroles can react with acetonitrile in the presence of lithium metal to yield pyrrolyl-pyridines. mdpi.com These strategies underscore the utility of acetonitrile as a key synthon for building the core pyridine structure. mdpi.com

Exploration of Precursors and Intermediates in Synthesis

The synthesis of this compound can be approached by constructing the molecule from various precursors and proceeding through key intermediates.

A common and direct synthetic route involves the coupling of a pre-functionalized pyridine ring with a side-chain precursor. One such method is the reaction between a halopyridine and a compound containing an activated methylene (B1212753) group. For the analogous compound, α-phenyl-α-(2-pyridyl)acetonitrile, a well-documented synthesis involves the reaction of 2-bromopyridine (B144113) with phenylacetonitrile (B145931) . prepchem.com In this procedure, phenylacetonitrile is first deprotonated with a strong base, such as sodium amide in dry toluene, to form a nucleophilic carbanion intermediate. prepchem.com This anion then attacks the 2-bromopyridine in a nucleophilic aromatic substitution reaction to form the final product. prepchem.com A similar strategy could be envisioned for the target molecule, starting with a 2-halo-4-phenylpyridine.

Alternatively, the cyanomethyl group can be constructed onto a pre-existing pyridine core. A patented method for preparing the related compound 2-(pyridin-4-yl)acetonitrile starts with 4-chloropyridine hydrochloride . google.com This precursor is first reacted with ethyl cyanoacetate (B8463686) in the presence of a base (like sodium ethylate) and a suitable solvent (such as N-Methyl pyrrolidone) to form the intermediate ethyl 2-cyano-2-(pyridin-4-yl)acetate . google.com This intermediate is then subjected to decarboxylation, for instance by heating with lithium chloride in dimethyl sulfoxide (B87167) (DMSO), to yield the desired 2-(pyridin-4-yl)acetonitrile. google.com This two-step process, involving the formation of a cyanoacetate ester intermediate followed by decarboxylation, provides a high-yield pathway to the final product. google.com This route could be adapted by starting with 2-chloro-4-phenylpyridine.

The synthesis of the necessary precursors, such as 4-phenylpyridine , can be achieved through cross-coupling reactions, for example, by reacting 4-chloropyridinium chloride with phenylboronic acid. chemicalbook.com The preparation of 4-chloropyridine itself can be accomplished by treating N-(4-pyridyl)pyridinium chloride with phosphorus pentachloride. prepchem.com These precursors are fundamental starting points for the various synthetic strategies aimed at producing this compound.

Transformations at the Acetonitrile Moiety

The acetonitrile portion of the molecule, consisting of the cyano group (-C≡N) and the adjacent α-methylene group (-CH₂-), is a hub of chemical activity. It can undergo nucleophilic additions, participate in the formation of new ring systems, and be functionalized via its acidic methylene protons.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, a reaction analogous to nucleophilic additions to carbonyls. ucalgary.ca The outcome of this reaction is largely dependent on the nature of the nucleophile.

Strong Nucleophiles : Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly across the C≡N bond. This addition forms an intermediate imine salt, which upon acidic workup, can be hydrolyzed to a ketone or protonated to an imine. ucalgary.ca

Weak Nucleophiles : Neutral nucleophiles, like water or alcohols, generally require acid catalysis. The acid protonates the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom, making it more susceptible to attack by the weak nucleophile. ucalgary.ca For instance, the reaction with alcohols in the presence of an acid catalyst can lead to the formation of imidates. nih.gov

The general mechanism for nucleophilic addition to nitriles is a two-step process involving the initial attack followed by protonation or hydrolysis.

Cyclization Reactions Leading to Novel Heterocycles

The acetonitrile moiety is a valuable building block for synthesizing more complex heterocyclic structures. Through intramolecular or intermolecular reactions, both the nitrile and the α-methylene group can be incorporated into new rings.

A relevant example is the oxidative cyclization of related aminophenyl butanenitriles. nih.gov In these systems, an intramolecular nucleophilic attack from an amino group onto the nitrile carbon, followed by oxidation, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This highlights a potential pathway for this compound derivatives, where a suitably positioned nucleophile on the phenyl or pyridine ring could initiate a similar cyclization cascade.

One-pot sequences involving the addition of other reagents can further elaborate the cyclized products. For instance, after an oxidative cyclization, the addition of hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyridazino[4,3-b]indole structures. nih.gov

Table 1: Optimization of Oxidative Cyclization Conditions for a Model Substrate nih.gov

| Entry | Oxidant | Solvent | Temperature | Yield (%) |

| 1 | None (Argon) | Acetonitrile | Reflux | 0 |

| 2 | KMnO₄ | Acetonitrile | Reflux | Decomposition |

| 3 | DDQ | Acetonitrile | Reflux | Decomposition |

| 4 | Urea-H₂O₂ | Acetonitrile | Reflux | Good |

| 5 | Activated Carbon/O₂ | Toluene | Reflux | Promising |

| 6 | PhI(OTFA)₂ | Acetonitrile | Reflux | Decomposition |

| 7 | Cu(OAc)₂ | Toluene | Reflux | Marginal |

| 8 | SeO₂ | Dioxane | Reflux | No reaction |

| 9 | SeO₂/t-BuOOH | Dioxane | Reflux | Marginal |

| 10 | DMSO | DMF | 100 °C | 75 |

| 11 | DMSO | H₂O | 100 °C | 71 |

| 12 | DMSO | None | 100 °C | 80 |

This data is for the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile into 2-(3-oxoindolin-2-ylidene)acetonitrile and serves as an illustrative example of reaction optimization for this class of compounds.

Reactivity of the α-Methylene Group (Cyanomethylation)

The methylene group (α-carbon) situated between the pyridine ring and the nitrile group exhibits significant acidity. The adjacent electron-withdrawing nitrile group and the aromatic pyridine ring stabilize the resulting carbanion (a nitrile anion) through resonance. encyclopedia.pub This allows for deprotonation using moderately strong bases, such as alkoxides or hydroxides. encyclopedia.pub

Once formed, this nucleophilic nitrile anion can react with a variety of electrophiles in what are known as cyanomethylation reactions. encyclopedia.pub Potential transformations include:

Alkylation : Reaction with alkyl halides to introduce alkyl chains at the α-position.

Arylation : Reaction with specific aryl halides, which can proceed through mechanisms like the SRN1 pathway involving radical anions. encyclopedia.pub

Addition to Carbonyls : Attack on aldehydes or ketones to form β-hydroxynitriles.

This reactivity makes the α-methylene group a key site for carbon-carbon bond formation, enabling the extension and elaboration of the molecular structure.

Reactions at the Pyridine Nitrogen and Carbon Framework

The pyridine ring itself is a functional handle for further chemical modification, primarily through coordination at the nitrogen atom or substitution reactions on the carbon atoms of the ring.

Coordination Chemistry and Ligand Formation

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a monodentate or potentially bidentate ligand in coordination complexes with various metals. The nitrogen atom is a Lewis basic site that can coordinate to a metal center. beilstein-journals.org

In related systems, such as Ni(II)-porphyrins functionalized with azopyridines, the pyridine nitrogen reversibly coordinates to the nickel ion. beilstein-journals.org This coordination event can be controlled by external stimuli like light, which isomerizes the linker and brings the pyridine "needle" into contact with the metal "disk," changing the metal's coordination number from four to five. beilstein-journals.org This principle demonstrates the fundamental ability of the pyridine moiety to act as a ligand. Additionally, the nitrile group itself can coordinate to metal centers, as seen in various nickel(II) acetonitrile complexes, suggesting the possibility of bidentate N,N-coordination for this compound. researchgate.net

Substitution and Functionalization of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its substitution patterns. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for pyridines, especially if they are substituted with electron-withdrawing groups or good leaving groups like halogens. nih.gov

The inherent reactivity of the pyridine ring directs nucleophilic attack preferentially to the positions ortho and para to the ring nitrogen (C2, C4, C6). In pentafluoropyridine, for example, nucleophilic attack occurs selectively at the 4-position (para), which is the most activated site. nih.gov While the subject molecule is not perfluorinated, this principle of regioselectivity remains relevant.

Modern methods have been developed for the C4-selective functionalization of the pyridine C-H bond. digitellinc.com These methods often utilize a strong, non-nucleophilic base to deprotonate the relatively acidic C4-H, followed by reaction with an electrophile. digitellinc.com This allows for the direct installation of substituents at the 4-position of the pyridine ring, a site distal to the existing functionalities in this compound.

Reactivity of the Phenyl Moiety

The phenyl group of this compound offers a versatile platform for further chemical modifications. Its reactivity is influenced by the electronic properties of the attached pyridylacetonitrile substituent. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position. Conversely, the phenyl ring can be functionalized with leaving groups, such as halides, to participate in various cross-coupling reactions, enabling the synthesis of more complex, conjugated systems.

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the phenyl ring of 4-phenylpyridine derivatives is a challenging yet feasible transformation. The pyridyl group, especially in acidic media where the pyridine nitrogen is protonated, exerts a strong deactivating, meta-directing effect on the phenyl ring. This is a consequence of the electrostatic field effect of the positive charge on the pyridinium (B92312) ion, which withdraws electron density from the phenyl ring, making it less susceptible to attack by electrophiles. researchgate.net

One of the key studied electrophilic aromatic substitution reactions on the 4-phenylpyridine core is nitration. Studies on the nitration of 4-phenylpyridine in aqueous sulfuric acid have shown that the reaction proceeds on the conjugate acid of the molecule. researchgate.net The rate of substitution is significantly lower than that of benzene, and the substitution occurs with a high preference for the meta-position of the phenyl ring. researchgate.net This regioselectivity is a direct result of the deactivating nature of the pyridinium group, which directs the incoming electrophile to the position least deactivated.

While specific studies on the halogenation and sulfonation of this compound are not extensively documented, the principles of electrophilic aromatic substitution on deactivated rings suggest a similar outcome. Halogenation would likely require harsh conditions, such as the use of a Lewis acid catalyst, and would be expected to yield the meta-halogenated product. Similarly, sulfonation with fuming sulfuric acid would also be anticipated to result in substitution at the meta-position of the phenyl ring.

The general mechanism for these reactions involves the generation of a strong electrophile (e.g., NO₂⁺ for nitration), which is then attacked by the π-electron system of the phenyl ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.

Table 1: Regioselectivity in the Nitration of 4-Phenylpyridine

| Position of Substitution | Relative Rate Factor | Reference |

|---|---|---|

| ortho | Low | researchgate.net |

| meta | High | researchgate.net |

| para | Low | researchgate.net |

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to extend the π-conjugation of aromatic systems. For this compound, these reactions typically involve the pre-functionalization of the phenyl ring with a halide (e.g., Br, I) or a triflate, which then acts as an electrophilic partner in the coupling process. These reactions offer a versatile strategy to introduce new aryl, vinyl, or alkynyl groups onto the phenyl moiety, leading to compounds with potentially interesting photophysical and electronic properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used cross-coupling method that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is known for its mild reaction conditions and high functional group tolerance. For a halo-substituted derivative of this compound, a Suzuki-Miyaura coupling can be employed to introduce a new aryl or heteroaryl group. For instance, the coupling of a 4-(4-bromophenyl)pyridine (B1268493) derivative with an arylboronic acid would yield a biaryl system. A relevant study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrated that good to excellent yields could be obtained, particularly with electron-rich boronic acids, using a Pd(PPh₃)₄ catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 | mdpi.com |

| 4-Iodoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 90 | mdpi.com |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the vinylation of aryl halides. A 4-(halophenyl)pyridine derivative could be reacted with various alkenes, such as acrylates or styrenes, to introduce a vinyl linkage, thereby extending the conjugated system. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. A variety of palladium catalysts, including Pd(OAc)₂, in combination with phosphine (B1218219) ligands are commonly used.

Table 3: Illustrative Conditions for the Heck Reaction of Aryl Halides with Alkenes

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Methyl acrylate | Pd/C | Et₃N | NMP | High | researchgate.net |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 85 | researchgate.net |

| 4-Iodo-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 90 | clockss.org |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. A halo-functionalized this compound could undergo Sonogashira coupling with a variety of terminal alkynes to generate derivatives with an extended, linear π-system. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Table 4: General Conditions for the Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ | Cu₂O/Al₂O₃ | - | THF-DMA | 60 | rsc.org |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 95 | researchgate.net |

| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 72 | beilstein-journals.org |

Theoretical and Computational Investigations of 2 4 Phenylpyridin 2 Yl Acetonitrile

Electronic Structure and Molecular Orbital Analysis

A fundamental understanding of a molecule's behavior begins with its electronic structure.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, used to predict the optimized geometry and electronic properties of molecules. A typical DFT study on 2-(4-phenylpyridin-2-yl)acetonitrile would determine its most stable three-dimensional structure by calculating key geometric parameters. While specific data for the target molecule is unavailable, such studies on related heterocyclic compounds routinely report on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (phenyl) | ~1.39 | |

| C-C (pyridine) | ~1.38 | |

| C-N (pyridine) | ~1.34 | |

| C-C (inter-ring) | ~1.49 | |

| C-CH2 | ~1.51 | |

| CH2-CN | ~1.47 | |

| C≡N | ~1.15 | |

| **Bond Angles (°) ** | ||

| Phenyl-C-Pyridine | ~120 | |

| Pyridine-C-CH2 | ~121 | |

| C-CH2-CN | ~110 | |

| Dihedral Angle (°) |

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis of related phenylpyridine derivatives in the literature indicates that the HOMO is often localized on the electron-rich phenyl ring, while the LUMO tends to be centered on the electron-accepting pyridine (B92270) moiety. A computational study would precisely map these orbitals for this compound.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This data is for illustrative purposes and does not represent actual calculated values.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Charge Distribution and Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrile group, indicating these as likely sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, marking them as potential sites for nucleophilic interaction. This analysis is fundamental for understanding intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule and the influence of its environment are key to its function and behavior.

Intramolecular Interactions and Rotational Barriers

The bond connecting the phenyl and pyridine rings in this compound allows for rotation. A conformational analysis would explore the energy landscape of this rotation to identify the most stable conformation (the dihedral angle with the lowest energy) and the energy barriers to rotation. These barriers are influenced by steric hindrance between hydrogen atoms on the adjacent rings and potential weak intramolecular interactions. No specific studies on these rotational barriers for the target compound have been published.

Solvent Effects on Conformation and Electronic Structure

The surrounding solvent can significantly influence a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects. Such a study on this compound would investigate how solvents of varying polarity affect its preferred conformation and electronic properties like the dipole moment and HOMO-LUMO energy gap. Generally, polar solvents are expected to stabilize more polar conformations and can influence the electronic transitions within the molecule. However, without specific computational experiments, the precise effects on this particular compound remain unknown.

Reaction Pathway Prediction and Mechanistic Elucidation

The synthesis of this compound likely involves the introduction of a cyanomethyl group onto a pre-existing 4-phenylpyridine (B135609) scaffold or the construction of the substituted pyridine ring from acyclic precursors. Computational chemistry offers powerful tools to predict the most likely reaction pathways and to elucidate the detailed mechanisms of such transformations.

Computational Modeling of Synthetic Steps

Computational modeling of the synthetic steps for this compound would typically begin with identifying plausible synthetic routes. One common approach for forming the pyridine ring is the Kröhnke pyridine synthesis or similar multicomponent reactions. For instance, a plausible synthesis could involve the reaction of a chalcone (B49325) derivative with a compound providing the C2-acetonitrile fragment and the nitrogen atom.

To model these steps, quantum chemical methods, particularly Density Functional Theory (DFT), would be employed. DFT calculations, using functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), are adept at optimizing the geometries of reactants, intermediates, transition states, and products. tandfonline.com These calculations provide the electronic energies of each species, which are fundamental to understanding the reaction's progress.

For example, in a hypothetical reaction sequence, each proposed intermediate's three-dimensional structure would be computationally modeled and its stability assessed. The influence of solvents can also be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM), which can be crucial as many organic reactions are performed in solution.

Table 1: Hypothetical Modeled Species in a Synthetic Pathway to this compound

| Species Type | Hypothetical Structure/Precursor | Computational Method | Basis Set |

| Reactant 1 | 1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one | DFT (B3LYP) | 6-31G(d) |

| Reactant 2 | Malononitrile | DFT (B3LYP) | 6-31G(d) |

| Intermediate | Michael Adduct | DFT (B3LYP) | 6-31G(d) |

| Intermediate | Cyclized Dihydropyridine (B1217469) | DFT (B3LYP) | 6-31G(d) |

| Product | This compound | DFT (B3LYP) | 6-31G(d) |

Analysis of Transition States and Activation Energies

A critical aspect of mechanistic elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. wikipedia.org Locating these saddle points on the potential energy surface is computationally intensive but provides invaluable insight into the reaction mechanism.

Once a transition state is located and confirmed, its energy is used to calculate the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡). This value is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate, as described by Transition State Theory (TST). wikipedia.org By comparing the activation energies of different possible reaction pathways, the most kinetically favorable route can be predicted.

For the synthesis of this compound, computational chemists would model the transition states for key steps such as C-C bond formation, cyclization, and any subsequent aromatization steps. For example, the cyclization of an open-chain intermediate to form the dihydropyridine ring would proceed through a specific transition state geometry. The computed activation energy for this step would indicate how readily the cyclization occurs.

Table 2: Hypothetical Calculated Activation Energies for a Synthetic Step

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| Cyclization to Dihydropyridine | DFT (M06-2X) | 6-311++G(d,p) | PCM (Acetonitrile) | 22.5 |

| Dehydrogenation/Aromatization | DFT (M06-2X) | 6-311++G(d,p) | PCM (Acetonitrile) | 15.8 |

These computational investigations, by providing a detailed energy profile of the reaction landscape, can guide synthetic chemists in optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product and minimize side reactions. While specific data for this compound is not available, the principles and methodologies described are standard practice in modern computational organic chemistry for understanding complex reaction mechanisms. tandfonline.com

Advanced Spectroscopic and Diffraction Studies for Mechanistic and Electronic Characterization

Elucidation of Reaction Intermediates via In Situ Spectroscopic Techniques

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and understanding catalyst behavior. In situ spectroscopic techniques are powerful tools for this purpose, allowing for the real-time observation of chemical transformations under actual reaction conditions. digitellinc.comyoutube.com These methods can identify transient intermediates, track reactant consumption and product formation, and provide kinetic data that is crucial for building a comprehensive mechanistic picture. digitellinc.comrsc.org For the synthesis and functionalization of N-heterocycles like 2-(4-phenylpyridin-2-yl)acetonitrile, techniques such as UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for in situ monitoring. digitellinc.comrsc.org

For instance, in a potential synthesis involving the deaminative cyanation of a corresponding aniline (B41778) precursor, in situ monitoring would be invaluable. acs.org Such reactions proceed through fleeting intermediates like aryl diazonium salts. acs.org Time-resolved UV-Vis or NMR spectroscopy could potentially track the formation and consumption of the diazonium intermediate, which possesses distinct spectroscopic signatures. acs.org Similarly, monitoring the reaction via in situ IR spectroscopy could follow the disappearance of the primary amine (N-H stretching bands) and the appearance of the nitrile (C≡N stretching band) in the product. acs.org

Another modern approach to functionalizing pyridines involves the photochemical generation of pyridinyl radicals. acs.org In such a process, transient absorption spectroscopy, a pump-probe UV-Vis technique, would be the method of choice to directly observe the short-lived pyridinyl radical intermediate and measure its decay kinetics. The ability to directly detect these species provides definitive evidence for proposed radical-based pathways. digitellinc.com By correlating the kinetic profiles of intermediates with those of reactants and products, a detailed reaction mechanism can be constructed, moving beyond simple analysis of the final product. youtube.com

Probing Electronic Transitions and Charge Transfer Characteristics via UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential techniques for investigating the electronic properties of conjugated molecules like this compound. The structure, which features a phenyl ring (a potential electron donor) linked to a pyridine (B92270) ring and an electron-withdrawing acetonitrile (B52724) group, suggests the potential for significant intramolecular charge transfer (ICT) characteristics. rsc.orgnih.gov

The UV-Vis absorption spectrum of phenylpyridine derivatives typically displays intense bands in the UV region. wikipedia.orgresearchgate.net These absorptions are primarily assigned to π → π* transitions within the delocalized aromatic system of the phenyl and pyridine rings. wikipedia.orgresearchgate.net A lower energy, less intense band corresponding to an n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, may also be observed, often as a shoulder on the main absorption peak. wikipedia.org The presence of the donor-acceptor framework can give rise to a distinct ICT band, where absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), largely located on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), concentrated on the acceptor portions of the molecule. rsc.orgnih.gov The energy and intensity of this band are sensitive to the electronic nature of the substituents and the solvent environment. acs.org

Fluorescence spectroscopy provides further insight into the excited state. Following excitation, the molecule relaxes to the lowest excited singlet state (S1) before emitting a photon to return to the ground state (S0). The resulting emission is typically red-shifted relative to the absorption (a phenomenon known as the Stokes shift). For molecules with ICT character, the emission properties, including the wavelength and quantum yield, are often highly dependent on solvent polarity, a behavior known as solvatochromism. acs.org In more polar solvents, the charge-separated excited state is stabilized, leading to a more pronounced red-shift in the emission spectrum. Site-selective fluorescence studies can also be used to distinguish between different emitting species or conformations within a sample. aps.org

Table 1: Representative Photophysical Data for Phenylpyridine-type Chromophores This table presents typical absorption and emission data for related phenylpyridine systems to illustrate the expected spectroscopic features.

| Chromophore Type | Absorption λ_max (nm) | Emission λ_max (nm) | Transition Assignment |

| Phenylpyridine | ~250-270 | N/A | π → π wikipedia.orgresearchgate.net |

| Phenylpyridine | ~270-290 | N/A | n → π wikipedia.org |

| Donor-Acceptor Phenylpyridine | ~350-450 | ~450-550 | Intramolecular Charge Transfer (ICT) nih.gov |

Analysis of Solid-State Structures and Intermolecular Interactions by X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and, crucially for conjugated systems, the torsional or dihedral angles between different planar fragments of a molecule. redalyc.org While a specific crystal structure for this compound was not available, analysis of closely related compounds, such as phenyl(pyridin-2-yl)methanol, reveals key structural expectations. nih.gov

For this compound, a critical structural parameter is the dihedral angle between the planes of the phenyl and pyridine rings. In similar structures, these rings are typically twisted with respect to each other, with dihedral angles often ranging from around 5° to over 70°, depending on the steric and electronic effects of substituents and the demands of crystal packing. redalyc.orgnih.gov This twist angle has significant implications for the degree of π-conjugation between the rings, which in turn influences the molecule's electronic and photophysical properties.

Beyond the intramolecular geometry, XRD elucidates the intermolecular interactions that govern how molecules pack together in a crystal lattice. rsc.org For aromatic molecules like this, non-covalent interactions are paramount. These include:

π-π Stacking: The face-to-face or offset stacking of the electron-rich phenyl and pyridine rings is a common and significant stabilizing interaction. spuvvn.edu

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N hydrogen bonds, where an aromatic C-H group interacts with the nitrogen lone pair of an adjacent pyridine ring, are expected to play a role in the crystal packing. spuvvn.edu

C-H···π Interactions: In this interaction, an aromatic C-H group points towards the face of a π-system on a neighboring molecule. spuvvn.edu

Table 2: Representative Crystallographic Data for Phenyl(pyridin-2-yl)methanol This table provides crystallographic data for a closely related molecule to illustrate the type of information obtained from an XRD study. nih.gov

| Parameter | Value |

| Compound | Phenyl(pyridin-2-yl)methanol |

| Formula | C₁₂H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.339 (3) |

| b (Å) | 5.8612 (15) |

| c (Å) | 16.513 (5) |

| β (°) | 107.56 (2) |

| Phenyl-Pyridine Dihedral Angle (°) | 71.42 (10) |

| Key Intermolecular Interaction | O—H⋯N Hydrogen Bonds |

Advanced NMR and Mass Spectrometry for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural verification and dynamic study of organic molecules. acs.orgcopernicus.org

Mass Spectrometry (MS) is primarily used to determine the molecular weight and elemental formula. For this compound (C₁₃H₁₀N₂), low-resolution MS would show a molecular ion peak corresponding to its nominal mass. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (calculated monoisotopic mass: 194.0844 Da), which confirms the elemental composition and distinguishes it from other isomers. nih.gov Furthermore, MS is a powerful technique for reaction monitoring, capable of identifying reactants, products, and potential byproducts or intermediates in a complex reaction mixture. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyridine rings in the aromatic region (~7.0-8.7 ppm), with the protons adjacent to the pyridine nitrogen (α-protons) appearing at the most downfield shift due to deshielding. wikipedia.org The single methine proton (-CH) would appear as a singlet in a unique region. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, the methine carbon, and the nitrile carbon (~115-120 ppm). wikipedia.orgacs.org

Advanced NMR Techniques: For unambiguous structural assignment, two-dimensional (2D) NMR experiments are essential. plos.org

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other within the same ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

NMR is also a primary tool for monitoring reaction kinetics and structural dynamics in solution. rsc.org By acquiring spectra over time, one can track the decrease in reactant signals and the increase in product signals to determine reaction rates. rsc.orgacs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound These are estimated chemical shift ranges based on the analysis of similar pyridine and phenyl structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-3, H-5 | 7.2 - 7.9 | 122 - 140 |

| Pyridine H-6 | 8.5 - 8.7 | 148 - 152 |

| Phenyl H-2', H-6' | 7.4 - 7.6 | 127 - 129 |

| Phenyl H-3', H-5' | 7.4 - 7.6 | 128 - 130 |

| Phenyl H-4' | 7.3 - 7.5 | 135 - 140 |

| Methine (-CH) | 5.0 - 5.5 | 40 - 50 |

| Nitrile (-CN) | N/A | 115 - 120 |

| Pyridine C-2, C-4 | N/A | 145 - 160 |

| Phenyl C-1' | N/A | 135 - 140 |

Applications of 2 4 Phenylpyridin 2 Yl Acetonitrile and Its Derivatives in Advanced Materials and Catalysis

Role as Ligands in Transition Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring and the nitrile group in 2-(4-phenylpyridin-2-yl)acetonitrile and its analogs provide effective coordination sites for transition metals. This has led to their use as ligands in a variety of catalytic transformations, where their electronic and steric properties can be finely tuned to influence catalytic activity and selectivity.

The design of ligands based on the phenylpyridine scaffold is a strategic process aimed at controlling the coordination environment around a metal center. The this compound framework offers multiple avenues for modification to influence its coordination behavior.

Coordination Sites: The primary coordination site is the nitrogen atom of the pyridine ring. The acetonitrile (B52724) group can also coordinate to the metal center, potentially leading to bidentate chelation, or it can remain as a functional handle for further modification. In related systems, such as those involving 2-(diphenylphosphino)pyrrolide ligands, both N and P atoms coordinate to the metal, creating a chelating effect. umn.edu

Steric Hindrance: Introducing bulky substituents on the phenyl or pyridyl rings can significantly impact the geometry and stability of the resulting metal complex. An increase in steric hindrance around the metal center is often considered an advantageous approach for developing higher-performance catalysts. nih.gov

Electronic Tuning: The electronic properties of the ligand can be altered by adding electron-donating or electron-withdrawing groups to the phenyl ring. These modifications influence the electron density at the metal center, thereby affecting its reactivity.

Diverse Coordination Modes: Derivatives of this scaffold can exhibit various coordination modes. For instance, in metal-organic frameworks (MOFs), related pyridyl-carboxylate ligands like 2-(4-pyridyl)-terephthalic acid have shown diverse coordination patterns, leading to the formation of 2D layered networks or complex 3D frameworks. researchgate.net This versatility allows for the construction of coordination polymers with distinct properties. In some zirconium and titanium complexes, related phosphine-pyrrolide ligands have led to 8-coordinate structures in the solid state. umn.edu

The following table summarizes key design principles and their intended effects on the ligand's function.

| Design Principle | Method of Modification | Desired Effect on Coordination/Catalysis |

| Steric Tuning | Introduction of bulky groups on phenyl or pyridyl rings. | Increase catalyst stability and performance by controlling access to the metal center. nih.gov |

| Electronic Tuning | Addition of electron-withdrawing or -donating substituents. | Modulate the electron density of the metal center to influence catalytic activity. nih.govrsc.org |

| Chelation Control | Modification of the acetonitrile group or other functional moieties. | Form stable bidentate or polydentate complexes with specific geometries. |

| Framework Construction | Use of derivatives with multiple coordination sites (e.g., carboxylates). | Assemble into multidimensional structures like MOFs with specific topologies. researchgate.net |

Ligands based on the phenylpyridine structure are renowned for their ability to facilitate C-H activation, a key step in many important organic transformations. The mechanism typically involves the coordination of the pyridine nitrogen to the metal center, which directs the metal to activate a C-H bond on the adjacent phenyl ring.

Studies on related 2-phenylpyridine (B120327) systems with metals like palladium, copper, and ruthenium have provided significant mechanistic insights. nih.govrsc.org The process is often carboxylate-assisted, where an ancillary ligand like acetate (B1210297) facilitates the C-H bond cleavage. rsc.org The general mechanism can be described as follows:

Coordination: The pyridine nitrogen of the ligand coordinates to the transition metal center.

C-H Activation: The metal center then interacts with an ortho C-H bond on the phenyl ring. This step can proceed through different pathways, such as oxidative addition or a concerted metalation-deprotonation (CMD) event, leading to the formation of a cyclometalated intermediate (a palladacycle in the case of Pd). nih.gov

Catalytic Turnover: This intermediate then participates in the main catalytic cycle, for instance, by reacting with another substrate before being regenerated.

The performance of a catalyst is directly linked to the structure of its ligands. For ligands derived from this compound, both steric and electronic factors are critical determinants of efficiency and selectivity.

Electronic Effects: The electronic nature of substituents on the ligand framework can significantly accelerate or decelerate the catalytic reaction. A Hammett study on the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts demonstrated a strong correlation between the electronic properties of the arylating agent and the reaction rate. nih.gov The reaction was significantly accelerated by electron-withdrawing groups on the oxidant, yielding a ρ value of +1.7, which indicates a buildup of negative charge in the transition state of the rate-determining step. nih.gov Similarly, in copper-catalyzed C-H activation, using carboxylates derived from stronger acids makes the metal center more electrophilic, which accelerates the C-H activation step. rsc.org

The table below, based on data from related systems, illustrates how substituent electronics can influence catalytic rates.

| Catalyst System | Substituent on Reagent | Relative Reaction Rate | Reference |

| Pd(OAc)₂ / 3-methyl-2-phenylpyridine | p-CF₃ | Fastest | nih.gov |

| Pd(OAc)₂ / 3-methyl-2-phenylpyridine | p-Cl | Intermediate | nih.gov |

| Pd(OAc)₂ / 3-methyl-2-phenylpyridine | p-H | Intermediate | nih.gov |

| Pd(OAc)₂ / 3-methyl-2-phenylpyridine | p-OMe | Slowest | nih.gov |

Steric Effects: As previously mentioned, increasing the steric bulk around the metal center can be a successful strategy for improving catalyst performance. nih.gov Bulky ligands can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can enhance the selectivity of the reaction by controlling the approach of the substrate to the active site.

Integration into Functional Organic Materials

The rigid, planar structure and rich electronic properties of the this compound core make it an excellent candidate for incorporation into functional organic materials, including conjugated polymers and luminescent systems for optoelectronic applications.

Conjugated polymers, characterized by an extended π-system along the polymer backbone, are central to the field of organic electronics. Monomers based on the this compound scaffold can be used to synthesize such polymers through various cross-coupling reactions. To be used in polymerization, the monomer typically requires functionalization with reactive groups, such as halides (Br, I) or boronic esters, to enable participation in reactions like Suzuki, Stille, or direct C-H arylation polycondensation. mdpi.com

For instance, π-conjugated polymers containing benzotriazole (B28993) units have been synthesized via palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com A similar strategy could be employed using a halogenated derivative of this compound as a monomer. The resulting polymers would feature the phenylpyridine unit directly in the main chain, influencing the material's charge transport and photophysical properties. The synthesis of vinylene-linked two-dimensional conjugated polymers via the Horner–Wadsworth–Emmons reaction represents another advanced method for creating highly ordered polymeric networks from functionalized aromatic precursors. nih.gov

The properties of these polymers can be tuned by co-polymerizing the phenylpyridine-based monomer with different π-conjugated units, creating donor-acceptor (D-A) architectures that are crucial for applications in solar cells and transistors. mdpi.com

The phenylpyridine moiety is a classic component in high-efficiency phosphorescent emitters for OLEDs. Cyclometalated platinum(II) and iridium(III) complexes containing phenylpyridine-type ligands are widely used as phosphorescent dopants in the emissive layer of OLEDs. google.com The this compound scaffold provides a strong ligand field that enables efficient spin-orbit coupling in heavy metal complexes, facilitating phosphorescence from the triplet excited state.

Research in this area focuses on several key aspects:

Color Tuning: The emission color of the metal complex can be precisely tuned by chemical modification of the ligand. Adding electron-donating or electron-withdrawing groups or extending the π-conjugation of the ligand can shift the emission from blue to green and red.

Quantum Efficiency: The design of the ligand is critical for achieving high photoluminescence quantum yields (PLQY) and external quantum efficiencies (EQE) in OLED devices. The goal is to maximize radiative decay from the excited state while minimizing non-radiative pathways.

Narrowband Emission: A significant challenge in OLED technology is achieving high color purity, which requires emitters with narrowband emission spectra. researchgate.net Molecular design strategies focus on rigidifying the molecular structure to reduce vibrational broadening, leading to sharper, more defined colors. researchgate.net

Host Materials: In addition to being part of the emitter, derivatives can also be developed as host materials for the emissive layer. mdpi.com

Zinc(II) complexes with related pyridyl-triazole ligands have also been investigated as luminescent materials. mdpi.com Although they are typically fluorescent rather than phosphorescent, their non-toxic nature and good thermal stability make them attractive for certain applications. mdpi.com The isomeric position of functional groups on the ligand has been shown to play a vital role in the final structure and luminescent properties of the resulting coordination polymers. mdpi.com

The table below presents data on the performance of OLEDs using materials related to the phenylpyridine scaffold, illustrating the potential of this chemical class.

| Material Type | Role in OLED | Max. Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE) (%) | Reference |

| Phthalimide-based material | Green Emitter | N/A | 3.11 | mdpi.com |

| Benzotriazole Polymer (P1) | Green Emitter | ~530 | 0.07 | mdpi.com |

| Benzotriazole Polymer (P2) | Red Emitter | ~590 | 0.14 | mdpi.com |

| Pt(II) Complex | Red Emitter | 660 | N/A | mdpi.com |

Photoswitchable Systems and Molecular Devices

Photoswitchable molecules can reversibly change their properties upon irradiation with light, making them key components for molecular devices and smart materials. researchgate.netacs.org These molecules typically undergo photoisomerization between two or more stable or metastable states. researchgate.net Common classes of molecular photoswitches include azobenzenes, spiropyrans, and dimethyldihydropyrenes. researchgate.netacs.orgfigshare.com A water-soluble pyridine–spiropyran derivative, for instance, functions as a photoacid in a wide pH range, demonstrating how the pyridine moiety can be incorporated into a photoswitchable system. figshare.com The core principle relies on creating a molecule that can be triggered by light to switch between isomers, each with distinct properties. acs.org

Despite the potential of heterocyclic systems in this field, a review of the available scientific literature indicates that the specific application of this compound or its direct derivatives in the design of photoswitchable systems or molecular devices has not been documented.

Chemosensors and Molecular Recognition Systems (Purely Chemical Sensing)

The development of fluorescent and colorimetric chemosensors for detecting specific analytes, such as metal ions, is a significant area of research. The fundamental design of these sensors involves a receptor unit that selectively binds the analyte and a signaling unit that transduces this binding event into a measurable optical signal. The pyridine moiety is a well-established coordinating ligand for a variety of metal ions, making scaffolds containing this unit promising candidates for chemosensor design. nih.govnih.govnih.gov

While direct studies on this compound as a chemosensor are not prominent, the structural components suggest significant potential. The pyridine nitrogen atom and the nitrile group can both act as binding sites for metal cations. The interaction with a metal ion would alter the electronic properties of the conjugated π-system, potentially leading to a change in its fluorescence or absorption spectrum.

Research on analogous structures supports this potential. For example, fluorescent chemosensors based on a biarylpyridine scaffold have been successfully developed for the detection of Hg(II) and Ag(I) in aqueous solutions. nih.gov Similarly, a sensor incorporating quinoline (B57606) and pyridylaminophenol units exhibits selective fluorescence for Zn(2+) in acetonitrile and Cd(2+) in aqueous solutions, and it also functions as a colorimetric sensor for Co(2+). nih.gov In another study, fluorescent nucleosides with 2-pyrido-2-benzimidazole aglycones showed varied and pronounced fluorescence responses to a panel of ten different metal ions, including strong quenching with Cu(2+) and significant emission enhancements with Ag(+), Cd(2+), and Zn(2+). nih.gov These examples highlight how the pyridine unit, as a core component, facilitates molecular recognition for sensing applications.

Table 1: Potential Sensing Mechanisms of the this compound Scaffold

| Functional Group | Potential Analyte | Sensing Principle | Representative Examples in Related Scaffolds |

| Pyridine Nitrogen | Metal Cations (e.g., Hg²⁺, Ag⁺, Zn²⁺, Cd²⁺) | Coordination leads to changes in fluorescence (quenching or enhancement) or color (colorimetric shift). nih.govnih.gov | Biarylpyridines for Hg(II) and Ag(I); Pyridylaminophenol for Zn(II), Cd(II), Co(II). nih.govnih.gov |

| Nitrile Group | Metal Cations | Can act as a secondary, weaker binding site, contributing to selectivity and binding strength. | Not explicitly demonstrated as the primary signaling unit in the reviewed literature, but known to coordinate with metals. |

| Phenyl-Pyridine π-System | Metal Cations, Anions | Analyte binding perturbs the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, modulating the fluorescence output. nih.govnih.gov | Pyrene-based sensor for Al(III) operates via chelation-enhanced fluorescence (CHEF). nih.gov |

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, though weaker than covalent bonds, govern the self-assembly of molecules into well-defined, functional architectures.

Non-Covalent Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. The this compound scaffold possesses several functional groups capable of participating in a variety of non-covalent interactions that are crucial for directing supramolecular self-assembly.

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interacting Moiety | Type of Interaction | Potential Role in Crystal Packing |

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Directs assembly with H-bond donors (e.g., solvent, other molecules with -OH, -NH groups). researchgate.netnih.gov |

| Pyridine Nitrogen | Metal Coordination | Forms coordination complexes or acts as a secondary linking site in metallo-supramolecular networks. researchgate.net |

| Phenyl and Pyridyl Rings | π-π Stacking | Stabilizes crystal lattices through face-to-face or offset stacking of aromatic rings. |

| Phenyl and Pyridyl C-H | C-H···π Interactions | Provides additional stability by directing the edge-to-face arrangement of aromatic rings. |

| Acetonitrile Group | Dipole-Dipole, Weak H-Bonding | Contributes to the overall lattice energy and can direct packing through interactions with polar or acidic groups. |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org This recognition is driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and π-π interactions. wikipedia.org While this compound is not typically large enough to act as a host, its molecular dimensions and chemical features make it an excellent candidate for a guest molecule.

Its aromatic phenyl and pyridine rings provide a hydrophobic surface area suitable for encapsulation within the cavities of various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. wikipedia.orgnih.govdavuniversity.org The complexation is often thermodynamically favorable in aqueous solutions, as the release of high-energy water molecules from the host's nonpolar cavity provides an entropic driving force. davuniversity.org

Studies on structurally similar molecules confirm this potential. For example, 4-phenylpyridine (B135609) N-oxide, which features the same phenyl-pyridine core, has been investigated as a guest for resorcinarene (B1253557) hosts. researchgate.net In another case, 2-phenylbenzimidazole (B57529) was shown to form stable host-guest complexes with dicyclohexanocucurbit nih.govuril. nih.gov Such encapsulation can dramatically alter the guest's properties, such as increasing its solubility or protecting it from the external environment, which is a key application in drug delivery. nih.govnih.gov

Table 3: Potential Host-Guest Systems Involving this compound as the Guest

| Host Family | Typical Cavity Characteristics | Primary Driving Forces for Complexation |

| Cyclodextrins (e.g., β-CD, γ-CD) | Hydrophobic inner cavity, hydrophilic exterior. davuniversity.orgnih.gov | Hydrophobic effect, van der Waals forces. |

| Calixarenes | Basket-shaped hydrophobic cavity with a functionalizable "upper" and "lower" rim. nih.govdavuniversity.org | π-π stacking (with the host's aromatic walls), hydrophobic interactions, C-H···π interactions. |

| Cucurbiturils (e.g., CB researchgate.net, CB nih.gov) | Hydrophobic inner cavity with two polar, carbonyl-lined portals. wikipedia.orgnih.gov | Hydrophobic effect, ion-dipole interactions between guest and portals. |

| Resorcinarenes/Pyrogallolarenes | Bowl-shaped cavity capable of deep inclusion. researchgate.net | C-H···π interactions, hydrogen bonding with host's hydroxyl groups. |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives is a mature field, yet the pursuit of more efficient and environmentally benign methods is a constant endeavor. For 2-(4-Phenylpyridin-2-yl)acetonitrile, future synthetic strategies are likely to pivot towards greener and more atom-economical approaches.

One promising direction lies in the adoption of one-pot multicomponent reactions . These reactions, which combine multiple reactants in a single step to form a complex product, offer significant advantages in terms of reduced reaction times, high yields, and simplified product isolation. nih.govacs.orgresearchgate.net Microwave-assisted organic synthesis, a recognized green chemistry tool, has been effectively used for the rapid and efficient synthesis of various pyridine derivatives and could be adapted for the production of this compound. nih.govacs.orgresearchgate.net The development of solvent-free reaction conditions, another hallmark of green chemistry, presents a further avenue for sustainable synthesis. nih.govrsc.orgmdpi.com

Furthermore, the exploration of novel catalytic systems is crucial. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for the synthesis of biaryls and could be optimized for the efficient construction of the 4-phenylpyridine (B135609) core of the target molecule. tandfonline.com Research into more sustainable and cost-effective catalysts, potentially using earth-abundant metals, could significantly enhance the industrial viability of synthesizing this compound and its analogues. The use of acetonitrile (B52724) as a solvent in palladium-catalyzed reactions has been shown to play a crucial role in the reaction mechanism and could be a key parameter for optimization. nih.gov

Potential in Novel Material Architectures with Tailored Electronic and Optical Responses

Phenylpyridine derivatives are renowned for their applications in materials science, particularly in the field of organic electronics. The unique electronic structure arising from the combination of the electron-donating phenyl group and the electron-accepting pyridine ring imparts valuable optoelectronic properties.

For this compound, a significant area of future research will be its incorporation into novel material architectures with tailored electronic and optical responses. The presence of the nitrile group offers a site for further functionalization, allowing for the fine-tuning of the molecule's properties. Studies on related phenylpyridine and phenylthiazole-acetonitrile compounds have demonstrated their potential as organic semiconductors and components of Organic Light Emitting Diodes (OLEDs). rsc.orgwikipedia.orgnih.gov The investigation of this compound in similar applications is a logical next step.

Future work could focus on the synthesis of polymers and dendrimers incorporating the this compound moiety. Such materials could exhibit unique photophysical properties, making them suitable for applications in light-emitting devices, sensors, and photovoltaics. st-andrews.ac.uk The electronic properties of such materials can be further modulated by introducing different substituents on the phenyl and pyridine rings, leading to a library of materials with a wide range of emission colors and charge-transport characteristics. rsc.org The study of porphyrin-based materials containing pyridine ligands has also shown promise for optoelectronic applications, suggesting another potential avenue for creating novel materials with this compound. academie-sciences.fr

Advanced Theoretical Modeling Approaches for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. For this compound, advanced theoretical modeling will be instrumental in guiding experimental efforts.

DFT calculations can be employed to predict the geometric and electronic structure of the molecule, including its frontier molecular orbitals (HOMO and LUMO) and energy gap. tandfonline.comnih.gov This information is crucial for understanding its potential as an electronic material. Theoretical studies on the influence of phenyl substitution on the properties of porphyrins and other aromatic systems have provided valuable insights into structure-property relationships, a similar approach can be applied to the phenylpyridine core of the target compound. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations can further predict the absorption and emission spectra, providing a theoretical basis for its photophysical properties and potential applications in OLEDs. iucr.org